Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-
Description
Imidazo[1,2-a]pyrazine is a privileged heterocyclic scaffold comprising fused imidazole and pyrazine rings. The compound Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl- features an amine group at position 8 (substituted with a methyl group) and a phenyl group at position 4. This structural motif is critical for its pharmacological properties, including kinase inhibition and receptor antagonism. Key applications include:
- Adenosine Receptor Antagonism: The imidazo[1,2-a]pyrazin-8-amine core has been optimized to target adenosine A3 and A2A receptor subtypes, with substituents influencing selectivity .
- Adenine Mimicry: 2,3-Di-substituted derivatives act as ATP-competitive kinase inhibitors by mimicking adenine, a key ATP-binding region component .
Properties
CAS No. |
787591-79-1 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-5-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)11(9-16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) |
InChI Key |
JWRRCEIVATWWSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Formation via 2-Aminopyrazine and Chloroacetaldehyde
The reaction of 2-aminopyrazine with chloroacetaldehyde in methanol at 60–80°C yields the unsubstituted imidazo[1,2-a]pyrazine core in 98% efficiency. However, subsequent bromination to introduce the 5-phenyl group often results in regioisomeric mixtures (e.g., 5- vs. 6-bromo derivatives), complicating purification.
Table 1: Optimization of Condensation Reactions
| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyrazine | Methanol | 60 | 98 | |
| 2-Amino-5-bromopyrazine | DMF | 80 | 45 |
Direct Introduction of Aryl Groups
To circumvent bromination challenges, pre-functionalized 2-amino-5-phenylpyrazines have been employed. For example, Suzuki-Miyaura coupling of 2-amino-5-bromopyrazine with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves 72% yield prior to cyclization.
Transition Metal-Catalyzed Cross-Coupling Strategies
Modern methods leverage palladium and copper catalysis to install aryl and amine groups with precision.
Buchwald-Hartwig Amination
Post-cyclization amination at the 8-position is achieved via Buchwald-Hartwig coupling. Using Pd₂(dba)₃ and Xantphos, the methylamine moiety is introduced to 8-bromoimidazo[1,2-a]pyrazine in 68% yield.
Equation 1:
$$
\text{Imidazo[1,2-a]pyrazine-8-Br} + \text{CH}3\text{NH}2 \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{N-Methyl-8-amine} \quad
$$
Suzuki Coupling for 5-Phenyl Substitution
The 5-phenyl group is installed via Suzuki coupling on 5-bromoimidazo[1,2-a]pyrazine-8-amine. Optimal conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O) afford 85% yield with minimal protodebromination.
Cyclization of Functionalized Hydrazides
Alternative routes inspired by imidazo[4,5-b]pyrazin-2-one syntheses involve cyclization of pyrazinoic acid hydrazides.
Curtius Rearrangement and Cyclization
3-Amino-5-phenylpyrazinoic acid hydrazide undergoes diazotization with NaNO₂/HCl, followed by thermal cyclization in ethanol to form the imidazo ring. This method achieves 62% yield but requires careful control of reaction pH and temperature.
Table 2: Cyclization Conditions for Hydrazide Precursors
| Hydrazide Derivative | Cyclization Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-phenyl | Ethanol | 80 | 62 | |
| 3-Mercapto-6-chloro | 2-Methoxyethanol | 100 | 58 |
Tandem and Multicomponent Reactions
Recent advances employ tandem Michael addition-cyclization sequences to streamline synthesis.
FeCl₃-Catalyzed Cascade Reactions
Santra’s method for imidazo[1,2-a]pyridines has been adapted using nitroolefins and 2-amino-5-phenylpyrazine. FeCl₃ (10 mol%) in DCE at 70°C induces cyclization with 74% yield, though N-methylation requires a separate step.
N-Methylation Strategies
Selective methylation of the 8-amine is achieved via:
Eschweiler-Clarke Reaction
Treatment with formaldehyde and formic acid at reflux provides exhaustive methylation (88% yield), but over-methylation at ring nitrogens may occur.
Direct Alkylation
Methyl iodide and K₂CO₃ in DMF selectively alkylate the 8-amine at 25°C (91% yield).
Equation 2:
$$
\text{Imidazo[1,2-a]pyrazin-8-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{N-Methyl derivative} \quad
$$
Comparative Analysis of Synthetic Routes
Table 3: Merits and Limitations of Key Methods
| Method | Yield (%) | Regioselectivity | Scalability | Reference |
|---|---|---|---|---|
| Classical Condensation | 98 | Low | High | |
| Suzuki Coupling | 85 | High | Moderate | |
| Hydrazide Cyclization | 62 | Moderate | Low | |
| Tandem Reaction | 74 | High | Moderate |
Chemical Reactions Analysis
N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Kinase Inhibition Imidazo[1,2-a]pyrazines have demonstrated activity as kinase inhibitors, making them valuable tools for studying kinase function and developing potential therapeutics . The interaction of these compounds with kinases modulates kinase activity, offering therapeutic applications in mammalian kinase-implicated conditions .
- Identifying Kinases Imidazo[1,2-a]pyrazine derivatives can identify and modulate kinase activity by contacting an organism, cell, or preparation comprising the kinase with a compound of Formula 1 and detecting modulation of the kinase activity .
- Drug Design Kinases are key regulators, making them ideal drug design targets . Researchers utilize Imidazo[1,2-a]pyrazines as probes for identifying kinases of therapeutic interest .
- ** изучения ДНК binding** Compound 31 containing imidazo[1,2-a]pyrazine was found to intercalate into DNA base pairs with a binding constant of 1.25 × 104 M −1 .
Therapeutic Applications
- Treatment of Kinase-Implicated Disorders These compounds can treat kinase-implicated disorders in mammals via a pharmaceutical composition comprising a therapeutically effective amount of a compound of Formula 1 and a pharmaceutically acceptable carrier . This includes alleviation of disease, disease symptoms, and preventative and prophylactic treatment .
- Anti-cancer Activity Certain derivatives of imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole have shown in vitro anticancer activities . For instance, compound 31 , with two 1-cyclohexyl-1H-benzo[d]imidazole groups at the C-6 and C-8 positions of imidazo[1,2-a]pyrazine, exhibited cytotoxicity against 51 cell lines and cytostatic activity against 8 cell lines . The GI50 value of compound 31 was in the range of 0.80–2.87 µM for 59 human cancer cell lines at five-dose concentration levels .
- Potential ATP Mimics and ATPase Inhibitors Imidazo[1,2-a]pyrazine compounds have been identified as potential ATP mimics and ATPase inhibitors . Compound 14 was identified as a lead compound (IC50 = 7 µM) and studies have shown it to be a competitive inhibitor of ATP .
- Anti-parasitic Properties Imidazo[1,2-a]pyrazine-based compounds have demonstrated anti-parasitic properties, with some compounds showing better efficacy than miltefosine, the reference therapy by oral route, in treating leishmaniasis .
Case Studies
While the provided documents do not contain specific case studies for N-methyl-5-phenyl-imidazo[1,2-a]pyrazin-8-amine, they do highlight the potential applications of related compounds through in vitro experiments:
- Anticancer Activity: Compound 31 showed significant cytotoxicity and cytostatic activity against a broad range of cancer cell lines, suggesting its potential as an anticancer agent .
- ATPase Inhibition: Compound 14 was identified as a lead compound (IC50 = 7 µM) and studies have shown it to be a competitive inhibitor of ATP .
- Leishmaniasis Treatment: Imidazo[1,2-a]pyrazine-based antileishmanial compound targeting L-CK1.2 at low micromolar ranges .
Mechanism of Action
The mechanism of action of N-METHYL-5-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations:
Substituent Position Dictates Target Specificity :
- The N-methyl-5-phenyl derivative’s substituents at positions 5 and 8 enable PTK6 inhibition, while 2-phenyl-3-amine analogs (e.g., compounds 11, 12) target viral proteins .
- Substitution at position 3 (e.g., bromo in CAS 676360-71-7) may sterically hinder kinase binding but improve stability .
Biological Activity :
- Kinase Inhibition : CDK9 inhibitors with IC50 values of 5.12–7.88 µM rely on adenine mimicry, whereas the N-methyl-5-phenyl derivative achieves tighter PTK6 binding (1.70 Å resolution) .
- Receptor Antagonism : Modifications at position 8 (e.g., bulkier groups) enhance A3 receptor affinity over A2A, suggesting the N-methyl group in the target compound may fine-tune selectivity .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, enabling rapid diversification .
Pharmacological and Clinical Relevance
- Anticancer Potential: The PTK6 inhibitor derivative shows promise in breast cancer, while adenine mimics (e.g., 2,3-di-substituted derivatives) target kinases in leukemia and solid tumors .
- Antiviral Applications : 2-Phenyl-3-amine derivatives exhibit activity against influenza A, contrasting with the kinase-focused N-methyl-5-phenyl compound .
- Thermodynamic Stability : Co-crystal structures (e.g., PTK6 complex) provide insights into binding interactions, guiding further optimization .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl has the molecular formula and a molecular weight of 224.26 g/mol. The compound features a heterocyclic imidazo[1,2-a]pyrazine core, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of imidazo[1,2-a]pyrazin-8-amine showed significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM. This activity was attributed to the induction of cell cycle arrest at the G2/M phase and apoptosis through the inhibition of PI3Kα with an IC50 value of 1.94 nM .
Antileishmanial Properties
Another study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors against Leishmania parasites, demonstrating low micromolar ranges of activity. The compounds exhibited selectivity indices greater than ten, indicating a favorable therapeutic profile against the parasite while minimizing cytotoxicity to human cells .
ENPP1 Inhibition
Imidazo[1,2-a]pyrazin derivatives have also been recognized for their ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator in immune response pathways. One specific derivative demonstrated potent inhibitory activity with an IC50 value as low as 5.70 nM. This compound also enhanced the expression of downstream target genes involved in the cGAS-STING pathway, suggesting potential applications in cancer immunotherapy .
The mechanisms underlying the biological activities of imidazo[1,2-a]pyrazin derivatives are varied:
- Anticancer Mechanism : The compound induces apoptosis and cell cycle arrest by inhibiting key signaling pathways such as PI3Kα.
- Antileishmanial Mechanism : Targeting specific kinases involved in the survival and replication of Leishmania parasites.
- Immune Modulation : Inhibition of ENPP1 enhances immune responses by modulating nucleotide signaling pathways.
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 0.09 - 0.43 μM | |
| Antileishmanial | Leishmania spp. | Low Micromolar | |
| ENPP1 Inhibition | ENPP1 | 5.70 - 9.68 nM |
Table 2: Selectivity Index for Antileishmanial Compounds
| Compound ID | CC50 (RAW 264.7) | IC50 (Amastigotes) | Selectivity Index |
|---|---|---|---|
| Compound 22 | 11.51 μM | Not determined | <10 |
| Compound 24 | 4.69 μM | Not determined | <10 |
| Other Compounds | Ranged from 15.95 to | Various values | >10 |
Case Study: Anticancer Efficacy
In a recent study focusing on HCC827 cells, imidazo[1,2-a]pyrazin derivatives were shown to effectively inhibit cell proliferation and induce apoptosis through targeted pathways. The findings suggest that these compounds could serve as leads for developing new anticancer therapies.
Case Study: Immunotherapy Enhancement
A promising study highlighted the ability of an imidazo[1,2-a]pyrazine derivative to enhance antitumor efficacy when combined with anti-PD-1 antibodies in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7%, showcasing its potential in cancer immunotherapy strategies .
Q & A
Basic: What are the primary synthetic routes for synthesizing Imidazo[1,2-a]pyrazin-8-amine derivatives, and which methods apply to N-methyl-5-phenyl variants?
Methodological Answer:
The synthesis of Imidazo[1,2-a]pyrazin-8-amine derivatives typically involves multi-step organic reactions. For N-methyl-5-phenyl variants, two key approaches are documented:
- Step 1 : Start with halogenated pyridine precursors (e.g., 3-bromo-5-fluoropyridin-2-amine).
- Step 2 : Functionalize via nucleophilic aromatic substitution (e.g., with 3-fluoro-5-hydroxypyridine).
- Step 3 : Reduce nitro groups using catalytic hydrogenation.
- Step 4 : Cyclize with chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyrazine core.
- Step 5 : Introduce substituents (e.g., methylamine via palladium-catalyzed cyanation or amide coupling).
Groebke-Blackburn-Bienaymé Reaction ( ):
- React pyrazine-2,3-diamine with aldehydes and isocyanides under mild conditions.
- This one-pot method efficiently generates adenine-mimetic libraries, including N-methyl-5-phenyl analogs.
Table 1 : Comparison of Synthetic Routes
Basic: What analytical techniques are critical for confirming the structure and purity of Imidazo[1,2-a]pyrazin-8-amine derivatives?
Methodological Answer:
Structural validation and purity assessment require a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., distinguishing N-methyl vs. C-methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry, as seen in related imidazopyridine derivatives .
Note : For N-methyl-5-phenyl derivatives, -NMR is critical to distinguish between aromatic and aliphatic carbons adjacent to nitrogen atoms.
Advanced: How can computational methods optimize reaction pathways for synthesizing Imidazo[1,2-a]pyrazin-8-amine derivatives?
Methodological Answer:
Computational strategies reduce trial-and-error experimentation:
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
- Example: Optimizing cyclization steps by predicting activation barriers for chloroacetaldehyde-mediated ring closure.
Machine Learning (ML) :
- Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives.
- Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .
Case Study : ICReDD’s workflow reduced development time for analogous heterocycles by 40% through computational-experimental feedback loops .
Advanced: How should researchers design structure-activity relationship (SAR) studies for N-methyl-5-phenyl derivatives targeting kinase modulation?
Methodological Answer:
SAR studies require systematic variation of substituents and rigorous biological testing:
Core Modifications :
- Compare activity of N-methyl vs. N-ethyl analogs to assess steric effects.
- Replace phenyl with heteroaromatic groups (e.g., pyridyl) to evaluate electronic impacts .
Functional Group Addition :
- Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to probe binding affinity changes.
Biological Assays :
- Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC values.
- Validate selectivity via panel screening against unrelated kinases (e.g., EGFR, BRAF) .
Table 2 : Example SAR Data for Kinase Inhibition
| Derivative | R Group | IC (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| N-methyl | 5-phenyl | 12.3 ± 1.2 | >100 (vs. EGFR) | |
| N-ethyl | 5-(4-Cl-phenyl) | 8.5 ± 0.9 | 85 |
Advanced: What methodologies resolve contradictions in biological activity data across Imidazo[1,2-a]pyrazin-8-amine analogs?
Methodological Answer:
Addressing discrepancies involves:
Orthogonal Assays : Confirm initial findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity).
Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of biological replicates .
Control Experiments :
- Test compound stability under assay conditions (e.g., pH, temperature).
- Verify purity via HPLC before/after assays to rule out degradation .
Example : Inconsistent kinase inhibition data for a 5-cyanophenyl analog was traced to partial hydrolysis under assay conditions, resolved by stabilizing buffer optimization .
Basic: What purification techniques are optimal for isolating Imidazo[1,2-a]pyrazin-8-amine derivatives?
Methodological Answer:
Purification depends on solubility and functional groups:
- Flash Chromatography : Ideal for polar intermediates (e.g., nitro-reduced amines) using gradients of ethyl acetate/hexane .
- Recrystallization : Effective for final products (e.g., from methanol/water mixtures) to achieve >99% purity .
- Preparative HPLC : Required for closely related analogs (e.g., regioisomers) with C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers leverage high-throughput synthesis (HTS) for Imidazo[1,2-a]pyrazin-8-amine libraries?
Methodological Answer:
HTS workflows involve:
Automated Parallel Synthesis : Use microwell plates to simultaneously vary substituents (e.g., 20+ analogs in a single run) .
In-Line Analytics : Integrate LC-MS for real-time purity assessment.
Data Management : Employ chemical software (e.g., ChemDraw, Pipeline Pilot) to catalog structures and bioactivity data .
Outcome : A 24-compound library of adenine-mimetic derivatives was synthesized in 72 hours, with 18 compounds showing >70% kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
